molecular formula C7H8BrF2NO B1383712 4-(Aminomethyl)-2,6-difluorophenol hydrobromide CAS No. 2060062-39-5

4-(Aminomethyl)-2,6-difluorophenol hydrobromide

Cat. No.: B1383712
CAS No.: 2060062-39-5
M. Wt: 240.05 g/mol
InChI Key: RNICADBIAXPMSX-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

4-(Aminomethyl)-2,6-difluorophenol hydrobromide is a halogenated aromatic compound belonging to the fluorophenol family. Its IUPAC name, This compound , reflects its structural features:

  • A phenolic core substituted with fluorine atoms at the ortho positions (C2 and C6).
  • An aminomethyl group (-CH2NH2) at the para position (C4).
  • A hydrobromic acid (HBr) counterion, forming a hydrobromide salt.

The molecular formula is C7H8BrF2NO , with a molecular weight of 240.05 g/mol . Key structural attributes include:

Feature Description
Aromatic ring Benzene with fluorine and aminomethyl substituents
Functional groups Phenolic hydroxyl (-OH), primary amine (-NH2), hydrobromide salt (-Br)
Stereochemistry Planar aromatic system with no chiral centers

Table 1: Key Identifiers

Identifier Value Source
CAS Registry Number 2060062-39-5
EC Number 842-713-7
PubChem CID 126796295
SMILES OC1=C(F)C=C(CN)C(F)=C1.Br

Historical Discovery and Research Context

First synthesized in 2017 , this compound emerged from efforts to develop bioisosteric analogs of γ-aminobutyric acid (GABA). Early studies demonstrated its ability to act as a competitive antagonist at GABA(C) receptors (KB = 75.5 µM) while showing minimal activity at GABA(A) or GABA(B) receptors . Its design leveraged the 2,6-difluorophenol moiety as a lipophilic replacement for carboxylic acids, enhancing blood-brain barrier permeability compared to polar GABA analogs .

Notable milestones include:

  • 2019 : Optimization of synthetic routes using palladium catalysts for higher yields (~90%) .
  • 2023 : Identification as an allosteric modulator of GABA receptors with anxiolytic potential in preclinical models .

Chemical Registry Information and Identifiers

The compound’s registry data ensures unambiguous identification across databases:

Table 2: Registry and Commercial Information

Property Detail Source
CAS Number 2060062-39-5
PubChem Reference SID 505510721
Supplier Codes AMBH99DED57C (Sigma-Aldrich)
Purity Specifications ≥95% (HPLC)

These identifiers are critical for regulatory compliance, patent applications, and interlaboratory reproducibility. For example, the EC number 842-713-7 categorizes it under halogenated derivatives of phenols in the European Chemical Agency’s inventory .

Place in Fluorophenol Chemistry

Within fluorophenol chemistry, this compound bridges structural and functional gaps between simpler analogs:

Table 3: Comparative Analysis with Related Fluorophenols

Compound Structure Key Differences
2,6-Difluorophenol C6H4F2O Lacks aminomethyl and hydrobromide groups
4-Amino-2,6-difluorophenol C6H5F2NO Primary amine instead of aminomethyl
2,6-Dichloro-4-aminophenol C6H5Cl2NO Chlorine substituents vs. fluorine

The aminomethyl group enhances water solubility relative to non-aminated fluorophenols (e.g., 2,6-difluorophenol) while maintaining lipophilicity for CNS penetration . Its hydrobromide salt further improves crystallinity and storage stability compared to free-base analogs .

In synthetic pathways, it serves as an intermediate for:

  • Anticonvulsant agents : Via Schiff base formation with ketones .
  • Fluorescent probes : Functionalization of the amine group with fluorophores .

Properties

IUPAC Name

4-(aminomethyl)-2,6-difluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.BrH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICADBIAXPMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060062-39-5
Record name 4-(aminomethyl)-2,6-difluorophenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-difluorophenol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorophenol as the starting material.

    Aminomethylation: The phenol undergoes aminomethylation, where an aminomethyl group is introduced to the aromatic ring. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the aminomethylated product with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2,6-difluorophenol are aminomethylated using automated reactors.

    Purification: The crude product is purified through crystallization or recrystallization techniques.

    Hydrobromide Salt Formation: The purified aminomethylated product is then converted to its hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-difluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

GABAergic Modulation

One of the most notable applications of 4-AM-2,6-DFP HBr is its role as an allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and compounds that modulate its activity can have significant therapeutic implications.

  • Mechanism of Action : 4-AM-2,6-DFP HBr enhances GABA receptor function without directly binding to the GABA site. This modulation can lead to increased inhibition within neural circuits, potentially offering anxiolytic and sedative effects similar to benzodiazepines.
  • Research Findings : In animal models, studies have shown that 4-AM-2,6-DFP HBr produces effects akin to benzodiazepines, suggesting its potential for treating anxiety disorders and seizures.
  • Study on GABA Modulation : A study published in a peer-reviewed journal demonstrated that 4-AM-2,6-DFP HBr significantly increased GABAergic activity in vitro. The results indicated a dose-dependent response that mirrors the effects seen with traditional anxiolytics.
  • Potential for Agricultural Use : In a comparative analysis of various aminophenol derivatives, researchers found that certain modifications led to enhanced insecticidal activity against common agricultural pests. This opens avenues for further exploration into 4-AM-2,6-DFP HBr's potential applications in pest management strategies .
  • Buffering Agent in Cell Cultures : Another application identified is its use as a buffering agent in biological assays, where maintaining pH levels between 6 and 8.5 is crucial for cell viability and function .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-difluorophenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorophenols
Compound Name Substituents Molecular Formula Key Properties/Applications References
4-Bromo-2,6-difluorophenol -Br (position 4) C₆H₃BrF₂O Intermediate in organic synthesis
4-Amino-2,6-difluorophenol HCl -NH₂ (position 4), HCl salt C₆H₅F₂NO·HCl Potential bioisostere for carboxylic acids
3-(Aminomethyl)-2,6-difluorophenol -CH₂NH₂ (position 3) C₇H₇F₂NO Synthetic intermediate; fewer bioactivity studies

Key Differences :

  • Substituent Position: The position of the aminomethyl group (4 vs. 3) significantly impacts receptor binding. For example, 4-(aminomethyl)-2,6-difluorophenol hydrobromide shows GABAergic activity, whereas the 3-substituted isomer lacks reported pharmacological data .
  • Halogen vs. Amino Groups: Replacing bromine (4-Bromo-2,6-difluorophenol) with an aminomethyl group enhances hydrogen-bonding capacity and solubility, critical for CNS drug design .
Salt Form Comparisons
Compound Name Salt Form Solubility (Predicted) Stability
This compound HBr High in polar solvents Stable under inert gas
4-Amino-2,6-difluorophenol hydrochloride HCl Moderate Hygroscopic; requires desiccant

Hydrobromide salts generally exhibit better thermal stability than hydrochlorides due to stronger ionic interactions .

Pharmacological and Functional Analogues

GABAA Receptor Modulators
Compound Name Receptor Affinity (GABAA) Efficacy in Animal Models
This compound High (allosteric site) Cognition enhancement, anxiolysis
Diazepam High (benzodiazepine site) Anxiolysis, sedation
Bioisosteric Analogues

The 2,6-difluorophenol moiety serves as a lipophilic bioisostere for carboxylic acids, mimicking their spatial and electronic properties without the acidity. For example:

  • This compound vs. GABA (γ-aminobutyric acid): The difluorophenol group replicates the carboxylate’s planar geometry, enhancing blood-brain barrier penetration .
Collision Cross-Section (CCS) Data
Compound Name [M+H]⁺ (Ų) [M+Na]⁺ (Ų) [M-H]⁻ (Ų)
This compound 130.2 140.8 129.6
4-Bromo-2,6-difluorophenol Not reported Not reported Not reported

Higher CCS values for sodium adducts ([M+Na]⁺) correlate with increased molecular surface area due to ion-dipole interactions .

Biological Activity

4-(Aminomethyl)-2,6-difluorophenol hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms and an amino group, which may contribute to its pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7F2N·HBr
  • CAS Number : 2060062-39-5

The biological activity of this compound is believed to be linked to its interaction with various molecular targets. The amino group can facilitate hydrogen bonding with receptors or enzymes, while the difluorophenol structure may enhance lipophilicity, aiding in membrane penetration. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for neurotransmitter receptors, potentially influencing neurotransmission.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.
  • Antioxidant Properties : It may scavenge free radicals, contributing to its protective effects in biological systems.

Case Studies

  • Neuroprotection in Animal Models :
    • A study investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to controls, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduced neuronal cell death in oxidative stress model
AntioxidantScavenges free radicals

Q & A

Q. What are the recommended synthetic routes for 4-(aminomethyl)-2,6-difluorophenol hydrobromide, and what challenges arise during purification?

The compound can be synthesized via a four-step pathway starting from 2,6-difluorophenol. A key intermediate involves bromination at the para position, followed by amination to introduce the aminomethyl group. Hydrobromide salt formation is critical for stability, requiring careful control of stoichiometry and pH during crystallization. Challenges include minimizing side reactions (e.g., over-bromination) and isolating the hydrobromide salt due to its hygroscopic nature .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming substitution patterns and fluorine positions.
  • X-ray crystallography : Resolves spatial arrangements of fluorine and aminomethyl groups, as demonstrated in related difluorophenol derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight and salt stoichiometry, particularly for hydrobromide adducts .

Q. How does pH influence the stability of the hydrobromide salt in aqueous solutions?

The hydrobromide salt exhibits optimal stability at pH 4–6. Under alkaline conditions (pH > 8), deprotonation of the phenolic -OH group can destabilize the salt, leading to free base formation. Acidic conditions (pH < 3) may protonate the aminomethyl group, reducing solubility. Buffered solutions (e.g., phosphate buffer, pH 5.5) are recommended for long-term storage .

Advanced Research Questions

Q. How does the 2,6-difluorophenol moiety act as a lipophilic bioisostere for carboxylic acids in enzyme inhibition studies?

The 2,6-difluorophenol group mimics carboxylic acid functionality via its pKa (~7.12), enabling hydrogen bonding with active sites (e.g., GABA aminotransferase). Its increased lipophilicity (LogP ~1.8) enhances blood-brain barrier (BBB) penetration compared to polar carboxylic acids. Computational docking studies suggest fluorine atoms improve binding affinity by reducing desolvation penalties .

Q. What methodological approaches resolve contradictions in reported catalytic efficiency data for GABA-AT inhibition?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer ionic strength, enzyme source). To standardize results:

  • Use recombinant human GABA-AT for consistency.
  • Perform competitive inhibition assays with 3H^{3}\text{H}-GABA to measure displacement.
  • Compare kinetic parameters (KmK_m, VmaxV_{max}) under identical pH and temperature conditions .

Q. Can computational modeling predict BBB penetration of 4-(aminomethyl)-2,6-difluorophenol derivatives?

Yes. Molecular dynamics simulations using parameters like polar surface area (<90 Å2^2) and LogD (0.09 at pH 7.4) predict moderate BBB permeability. QSAR models trained on fluorinated phenols show a strong correlation between fluorine count and brain uptake (R2^2 = 0.78). In vivo validation via rodent pharmacokinetic studies is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-2,6-difluorophenol hydrobromide
Reactant of Route 2
4-(Aminomethyl)-2,6-difluorophenol hydrobromide

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